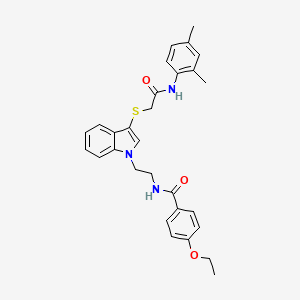
N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including an amide group (-CONH2), an ether group (-O-), a thioether group (-S-), and an indole group (a bicyclic structure consisting of a benzene ring fused to a pyrrole ring). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups around the central carbon and nitrogen atoms. The presence of the aromatic indole group could contribute to the compound’s stability and could influence its reactivity .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The ether group could be cleaved by strong acids to form alcohols .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar amide group could make the compound soluble in polar solvents. The compound could also exhibit strong intermolecular forces due to the presence of the polar amide and ether groups .Aplicaciones Científicas De Investigación
Identification and Synthesis of Drug Impurities
Research by Kancherla et al. (2018) delved into the identification, isolation, and synthesis of novel impurities found in Repaglinide, an anti-diabetic drug. This study employed preparative high-performance liquid chromatography and mass spectrometry for the isolation and presumption of chemical structures, respectively, enhancing the understanding of drug purity and stability in pharmaceutical sciences (Kancherla et al., 2018).
Chemical Transformations and Synthesis
Albreht et al. (2009) explored the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various compounds, demonstrating the versatility of chemical reactions in creating diverse molecular structures with potential biological activities (Albreht et al., 2009).
Synthesis of Antioxidants and Nrf2 Activators
Pachón-Angona et al. (2019) synthesized new compounds combining ferulic, lipoic, and comenic acids with melatonin, aiming at potent antioxidant capacities and activation of the Nrf2 pathway, crucial for combating oxidative stress in neurodegenerative diseases (Pachón-Angona et al., 2019).
Drug Resistance and Cancer Therapy
Das et al. (2009) conducted a study on the structure-activity relationships of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate derivatives, highlighting their importance in developing therapeutic agents capable of overcoming drug resistance in cancer cells (Das et al., 2009).
Molecular Docking and Antimicrobial Evaluation
Spoorthy et al. (2021) synthesized a series of compounds and evaluated their antimicrobial activity alongside docking studies, contributing to the search for new antimicrobial agents with specific target interactions (Spoorthy et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Future research could focus on exploring the potential applications of the compound. For example, if the compound exhibits interesting biological activity, it could be developed into a new drug . Additionally, the compound could be used as a starting point for the synthesis of new compounds with improved properties .
Propiedades
IUPAC Name |
N-[2-[3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-4-35-23-12-10-22(11-13-23)29(34)30-15-16-32-18-27(24-7-5-6-8-26(24)32)36-19-28(33)31-25-14-9-20(2)17-21(25)3/h5-14,17-18H,4,15-16,19H2,1-3H3,(H,30,34)(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOUJGSAKPBZDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-ethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


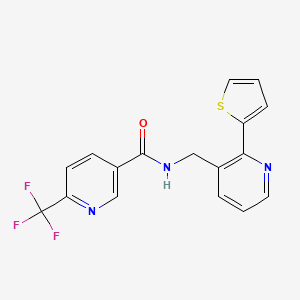
![3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2610859.png)
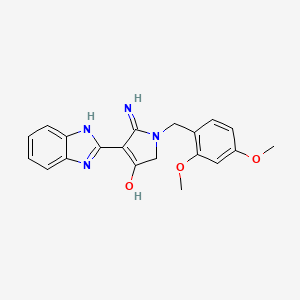
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2610861.png)
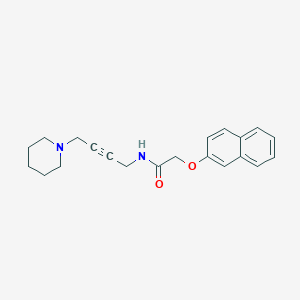
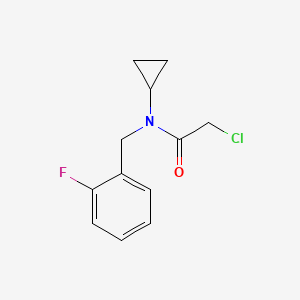
![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2610864.png)
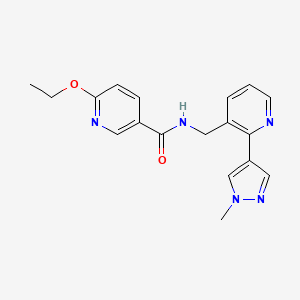

![2-(3,4-dimethoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2610870.png)
![1-[3,5-Bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2610871.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2610872.png)
![N-(2,5-difluorophenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2610878.png)